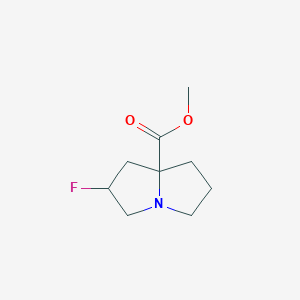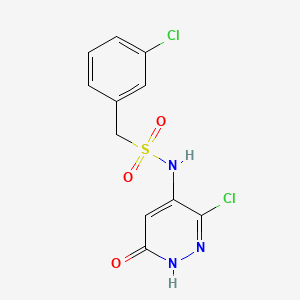![molecular formula C12H10Cl2N2O2 B13684255 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one CAS No. 92574-75-9](/img/structure/B13684255.png)
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.12 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a pyridazinone ring, which is further substituted with two chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves several steps. One common method includes the reaction of 4,5-dichloropyridazin-3(2H)-one with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Applications De Recherche Scientifique
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridazinone ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one can be compared with other similar compounds such as:
2-[(Benzyloxy)methyl]-4-chloropyridazin-3(2H)-one: This compound has only one chlorine atom, which may result in different reactivity and biological activity.
2-[(Benzyloxy)methyl]-4,5-dimethylpyridazin-3(2H)-one: The presence of methyl groups instead of chlorine atoms can significantly alter the compound’s chemical properties and applications.
Propriétés
Numéro CAS |
92574-75-9 |
|---|---|
Formule moléculaire |
C12H10Cl2N2O2 |
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
4,5-dichloro-2-(phenylmethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-10-6-15-16(12(17)11(10)14)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8H2 |
Clé InChI |
HMPOUYCZGZBFOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)


![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)

![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)



